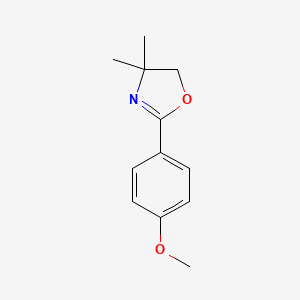










|
REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=O)=[CH:11][CH:10]=1.S(Cl)(Cl)=O>C(Cl)Cl>[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]2[O:4][CH2:3][C:2]([CH3:6])([CH3:5])[N:1]=2)=[CH:11][CH:10]=1
|


|
Name
|
|
|
Quantity
|
104.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CO)(C)C
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
water ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
123 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
After 3 hours under stirring the precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at about 18° C.
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered over celite
|
|
Type
|
WASH
|
|
Details
|
washed with CH2Cl2
|
|
Type
|
STIRRING
|
|
Details
|
The organic phase was stirred under N2 at 2° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C
|
|
Type
|
STIRRING
|
|
Details
|
At the end of the dropping the reaction mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
twice extracted with ethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 5% HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
DISTILLATION
|
|
Details
|
The crude was distilled at 95-98° C. (30 Pascal)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 106.43 g | |
| YIELD: PERCENTYIELD | 87.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |